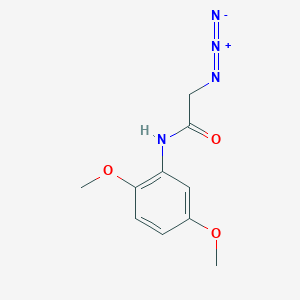

2-azido-N-(2,5-dimethoxyphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-7-3-4-9(17-2)8(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGWNXAEOANSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 2 Azido N 2,5 Dimethoxyphenyl Acetamide

Azide (B81097) Functional Group Reactivity

The azide group is characterized by its high energy content and its ability to act as a 1,3-dipole. This reactivity allows it to participate in "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.org The azide functional group is relatively stable under many synthetic conditions, making it a reliable component for complex molecule synthesis. broadpharm.com Its two main modes of reaction are cycloadditions with unsaturated systems and reduction to the corresponding amine.

The most prominent reaction of organic azides, including 2-azido-N-(2,5-dimethoxyphenyl)acetamide, is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the coupling of the azide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to form a stable five-membered 1,2,3-triazole ring. wikipedia.orgijrpc.com While the thermal version of this reaction requires high temperatures and often yields a mixture of products, catalyzed and strain-promoted versions have been developed to overcome these limitations. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction. wikipedia.org This reaction facilitates the joining of an azide with a terminal alkyne to exclusively produce the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.gov The reaction is significantly accelerated by the copper(I) catalyst, which can be generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. wikipedia.orgresearchgate.net

The mechanism proceeds not as a concerted cycloaddition, but through a stepwise process involving the formation of a copper(I) acetylide intermediate. ijrpc.comnih.gov This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that rearranges to form the stable triazole product. The CuAAC reaction is valued for its operational simplicity, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science. researchgate.netnih.gov Given its azide functionality, this compound is an ideal substrate for CuAAC reactions, enabling its conjugation to a wide array of alkyne-containing molecules.

Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | Organic Azide (e.g., this compound) and a Terminal Alkyne. |

| Catalyst | Copper(I) species, often generated from CuSO₄ and sodium ascorbate. wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Regioselectivity | High, exclusively forming the 1,4-isomer. wikipedia.orgnih.gov |

| Reaction Conditions | Typically mild, often at room temperature in various solvents, including water. researchgate.net |

| Rate | Dramatically accelerated (up to 10⁷ times) compared to the uncatalyzed thermal reaction. nih.govresearchgate.net |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. ru.nl This approach is a metal-free alternative that relies on the high ring strain of a cycloalkyne, such as a dibenzocyclooctyne (DIBO), to drive the reaction forward. magtech.com.cn The energy released from the strained ring provides the activation energy for the cycloaddition with an azide, eliminating the need for a catalyst.

SPAAC is a bioorthogonal reaction, meaning it can proceed within living systems without interfering with native biochemical processes. nih.gov This has made it an invaluable tool for in vivo imaging and labeling of biomolecules. ru.nl The compound this compound can be used in SPAAC to attach it to molecules functionalized with strained alkynes for various applications in chemical biology and materials science. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Aspect | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Requires a Copper(I) catalyst. wikipedia.org | Metal-free; driven by ring strain. |

| Alkyne Partner | Terminal alkynes. nih.gov | Strained cycloalkynes (e.g., DBCO, BCN). broadpharm.com |

| Bio-compatibility | Limited by the cytotoxicity of copper. wikipedia.org | Highly bioorthogonal and suitable for in vivo applications. |

| Kinetics | Generally very fast. nih.gov | Reaction rates depend on the specific strained alkyne used. magtech.com.cn |

| Applications | Widespread in organic synthesis, materials science, and bioconjugation. researchgate.net | Predominantly used in chemical biology, live-cell imaging, and bioconjugation. ru.nlnih.gov |

Regioselectivity, the control over which of two possible constitutional isomers is formed, is a critical aspect of triazole synthesis. nih.gov The uncatalyzed Huisgen cycloaddition typically results in a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov

In contrast, the CuAAC reaction exhibits exceptionally high regioselectivity, yielding almost exclusively the 1,4-disubstituted triazole. wikipedia.orgnih.gov This is a direct consequence of the copper-catalyzed mechanism, where the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide complex. nih.gov

For metal-free reactions, density functional theory (DFT) studies on analogous compounds like 2-azido-N-(4-diazenylphenyl)acetamide have provided insights into regioselectivity. growingscience.comresearchgate.net These computational analyses suggest that while local reactivity indices may predict the formation of the 1,4-triazole, analysis of activation energies indicates that the 1,5-triazole isomer is often the more energetically favorable and stable product under thermodynamic control. researchgate.netgrowingscience.com Therefore, in the absence of a catalyst, the formation of the 1,5-isomer can be favored.

Besides cycloaddition, a fundamental transformation of the azide group in this compound is its reduction to a primary amine (-NH₂). This conversion is a key step in many synthetic pathways, as primary amines are themselves versatile functional groups, particularly for forming amides and other nitrogen-containing structures. libretexts.org Several methods are available for this reduction, with catalytic hydrogenation being one of the most common and efficient. vulcanchem.com

Catalytic hydrogenation is a widely used method for the reduction of azides due to its clean conversion and high yields. rsc.org This process typically involves a metal catalyst and a source of hydrogen.

A common strategy employs palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂). The reaction proceeds smoothly under mild conditions to yield the corresponding primary amine. Another effective method uses sodium borohydride (B1222165) (NaBH₄) as a hydrogen source in the presence of a palladium catalyst, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)). rsc.org This latter approach is considered a greener process, as it can be performed in an aqueous medium. rsc.org These methods provide a reliable route to convert this compound into 2-amino-N-(2,5-dimethoxyphenyl)acetamide, a valuable building block for further chemical synthesis.

Table 3: Common Catalytic Hydrogenation Methods for Azide Reduction

| Catalyst System | Hydrogen Source | Typical Solvent | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727), Ethanol, Ethyl Acetate (B1210297) | Standard, high-yielding method. vulcanchem.com |

| Palladium on Aluminum Oxy-hydroxide (Pd/AlO(OH)) | Sodium Borohydride (NaBH₄) | Aqueous Medium (e.g., Water/Methanol) | Environmentally friendly, selective, and rapid at room temperature. rsc.org |

Reduction of the Azide Moiety to Primary Amine

Chemical Reduction Methods

The azide group in this compound is readily reduced to a primary amine, a transformation that is fundamental in synthetic organic chemistry. tandfonline.com Various reducing agents can accomplish this, with stannous chloride and sodium borohydride being common choices, each with its own specific applications and reaction conditions.

Stannous Chloride: The use of stannous chloride (SnCl₂) for the reduction of organic azides to their corresponding primary amines is a well-established and efficient method. mdma.ch The reaction is typically carried out in a protic solvent such as methanol and proceeds exothermically with the evolution of nitrogen gas. mdma.ch For less reactive azides, the addition of a catalytic amount of anhydrous aluminum chloride can initiate the reaction. mdma.ch The rate of reduction can be influenced by the electronic environment of the azide group. mdma.ch Tin(II) complexes, prepared from SnCl₂, are also effective reducing agents for azides, often reacting more rapidly than other reducible functional groups like nitro compounds. researchgate.netresearchgate.net

Sodium Borohydride: While sodium borohydride (NaBH₄) on its own is generally not effective for the reduction of azides to amines, its reactivity can be significantly enhanced through various modifications. tandfonline.comacs.org For instance, the combination of sodium borohydride with copper(II) sulfate in methanol provides a mild and high-yielding system for the reduction of both alkyl and aryl azides to primary amines. tandfonline.comreddit.com Another effective modification involves the use of sodium borohydride in tetrahydrofuran (B95107) with the dropwise addition of methanol. thieme-connect.com These modified sodium borohydride systems offer a convenient and selective method for azide reduction under mild conditions. tandfonline.comthieme-connect.com

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Stannous Chloride (SnCl₂) | Methanol, Room Temperature | Exothermic reaction with N₂ evolution. Catalytic AlCl₃ may be needed for less reactive azides. mdma.ch |

| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate | Methanol, 0-5°C | Mild conditions, high yields. Tolerates various functional groups. tandfonline.com |

| Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF), Dropwise addition of Methanol | Effective for a range of azides. thieme-connect.com |

Oxidation Reactions of the Azide Group

The oxidation of the azide group in this compound offers a pathway to the corresponding nitro compound. A particularly effective reagent for this transformation is the hypofluorous acid-acetonitrile complex (HOF·CH₃CN). acs.orgtau.ac.ilresearchgate.net This reagent acts as a powerful oxygen transfer agent, capable of converting various organic azides into their nitro derivatives under mild conditions, typically at room temperature or below, with short reaction times and yielding good results. acs.orgtau.ac.ilresearchgate.net

This oxidation process is believed to proceed through a nitroso intermediate. acs.orgtau.ac.il A significant advantage of using HOF·CH₃CN is its tolerance of many other functional groups, including aromatic rings, ketones, nitriles, halides, alcohols, and esters, which are expected to remain unaffected during the oxidation of the azide. acs.orgtau.ac.il However, functional groups such as amines and olefins may react faster than the azide group and would require protection if their oxidation is to be avoided. tau.ac.il

Amide Functional Group Reactivity

The amide linkage in this compound is characterized by its significant stability, a property that can be overcome under specific conditions to allow for cleavage or further derivatization.

Amide bonds are generally resistant to hydrolysis due to resonance stabilization. nih.gov Cleavage typically requires harsh conditions, such as strong acids or bases at elevated temperatures. google.com However, various methods for controlled amide cleavage under milder conditions have been developed.

For instance, certain metal complexes can catalyze the hydrolysis of amide bonds. nih.gov Niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the hydrolysis of amides to carboxylic acids. rsc.orgresearchgate.net Zirconium dioxide (ZrO₂) also demonstrates catalytic activity for the hydrolysis of amide bonds in various molecules. rsc.org Additionally, methods utilizing hydroxylamine (B1172632) salts at neutral pH have been reported for the selective cleavage of amide bonds, even in the presence of other sensitive functional groups like carbamate (B1207046) protecting groups. google.comresearchgate.net

The nitrogen atom of the amide group in this compound can potentially undergo substitution, although this is generally less facile than N-alkylation of amines. The development of synthetic protocols for the preparation of N-aryl amides is an active area of research. mdpi.comresearchgate.net One innovative approach is the Umpolung Amide Synthesis (UmAS), which allows for the formation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, proceeding without the epimerization that can plague conventional methods. nih.govnih.gov While direct N-substitution on the pre-formed amide of this compound may be challenging, derivatization is more commonly achieved by synthesizing the molecule from an already substituted amine.

Reactivity of the Dimethoxyphenyl Aromatic Ring

The 2,5-dimethoxyphenyl ring in the target molecule is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups.

The methoxy groups are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org In the case of this compound, the positions on the aromatic ring available for substitution are C3, C4, and C6. The methoxy groups at C2 and C5 strongly activate the ring towards electrophilic attack. wikipedia.org

Considering the directing effects of the existing substituents, the incoming electrophile will preferentially substitute at the positions most activated by the methoxy groups and least sterically hindered. The methoxy groups increase the rate of electrophilic substitution significantly compared to unsubstituted benzene (B151609). msu.edulibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.eglibretexts.org The increased electron density on the aromatic ring facilitates the attack on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion, before a proton is lost to restore aromaticity. wikipedia.orgminia.edu.eg The presence of two activating methoxy groups suggests that the aromatic ring in this compound is highly reactive towards a variety of electrophiles. youtube.comyoutube.com

| Functional Group | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| Azide (-N₃) | Reduction | SnCl₂/MeOH or NaBH₄/CuSO₄ | Primary Amine (-NH₂) |

| Azide (-N₃) | Oxidation | HOF·CH₃CN | Nitro (-NO₂) |

| Amide (-CONH-) | Hydrolysis | Strong acid/base, heat; Metal catalysts (e.g., Nb₂O₅) | Carboxylic Acid + Amine |

| Dimethoxyphenyl Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Substituted Aromatic Ring |

Influence of Methoxy Substituents on Aromatic Reactivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) reactions due to the presence of two electron-donating methoxy (-OCH₃) groups. These substituents profoundly influence the regioselectivity and rate of such transformations. The combined electronic effects of the methoxy groups and the N-acetamido group dictate the positions at which electrophiles will attack the benzene ring.

The methoxy group is a potent activating group in electrophilic aromatic substitution. This is attributed to its strong +M (mesomeric) or +R (resonance) effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This delocalization significantly increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect far outweighs the -I (inductive) effect of the electronegative oxygen atom, which withdraws electron density through the sigma bond.

The resonance structures of a methoxy-substituted benzene ring show an increase in electron density specifically at the ortho and para positions. Consequently, methoxy groups are strong ortho, para-directors, meaning they direct incoming electrophiles to these positions.

In the case of this compound, the aromatic ring bears two methoxy groups at positions 2 and 5, and an N-acetamido group at position 1. The N-acetamido group is also an ortho, para-directing group. Like the methoxy group, the nitrogen atom of the acetamido group has a lone pair of electrons that can be donated to the aromatic ring through resonance, thus activating the ortho and para positions. However, the activating effect of the acetamido group is weaker than that of an amino or methoxy group because the lone pair on the nitrogen is also delocalized onto the adjacent carbonyl oxygen.

When multiple activating substituents are present on a benzene ring, the most powerful activating group typically controls the position of electrophilic attack. In this compound, the two methoxy groups are stronger activators than the N-acetamido group. Therefore, the regioselectivity of electrophilic aromatic substitution will be primarily governed by the directing influence of the 2- and 5-methoxy groups.

The positions on the aromatic ring available for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

The 1-acetamido group directs ortho to C6 and para to C4.

The 2-methoxy group directs ortho to C3 and para to C6.

The 5-methoxy group directs ortho to C4 and C6.

Considering the combined influence, positions C4 and C6 are strongly activated by the resonance effects of the methoxy and acetamido groups. Position C3 is activated by the 2-methoxy group but not by the others. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Steric hindrance may play a role in favoring one position over the other, with the C4 position being generally less sterically hindered than the C6 position, which is flanked by the acetamido and a methoxy group.

Detailed research on the electrophilic substitution of the closely related compound, 1,4-dimethoxybenzene (B90301), provides insight into the expected reactivity. For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid demonstrates the high reactivity of the ring, leading to disubstitution.

| Reactant | Electrophile Source | Product | Yield |

|---|---|---|---|

| 1,4-Dimethoxybenzene | t-Butyl alcohol / H₂SO₄ | 1,4-Di-t-butyl-2,5-dimethoxybenzene | High |

Furthermore, the bromination of 1,4-dimethoxybenzene with N-bromosuccinimide (NBS) has been shown to yield the dibrominated product, 2,5-dibromo-1,4-dimethoxybenzene, in excellent yield, highlighting the strong activation of the ring by the two methoxy groups.

| Reactant | Brominating Agent | Product | Yield (%) |

|---|---|---|---|

| 1,4-Dimethoxybenzene | N-Bromosuccinimide (NBS) | 2,5-Dibromo-1,4-dimethoxybenzene | 86.5 |

These findings for 1,4-dimethoxybenzene strongly suggest that the aromatic ring of this compound will be highly susceptible to electrophilic attack, with substitution occurring preferentially at the positions most activated by the powerful electron-donating methoxy groups.

Advanced Characterization Methodologies and Structural Elucidation

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is fundamental to confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. While direct spectral data for 2-azido-N-(2,5-dimethoxyphenyl)acetamide is not detailed in the provided sources, a precise prediction of its ¹H and ¹³C NMR spectra can be formulated by analyzing structurally similar compounds, such as 2-azido-N-(4-methylphenyl)acetamide and N-(2,5-dimethoxyphenyl)acetamide. nih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The azidoacetamido methylene (B1212753) protons (CH₂) adjacent to the azide (B81097) group would likely appear as a singlet at approximately 4.0 ppm. nih.gov The methoxy (B1213986) group protons (-OCH₃) on the aromatic ring are anticipated to present as two separate singlets around 3.8 ppm. The aromatic protons on the 2,5-dimethoxyphenyl ring will exhibit a complex splitting pattern in the range of 6.8 to 8.0 ppm. chemicalbook.comresearchgate.net A broad singlet corresponding to the amide proton (N-H) is expected to appear further downfield, typically above 8.0 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The methylene carbon (CH₂) of the azidoacetyl group is predicted to have a chemical shift of approximately 51 ppm. nih.gov The two methoxy carbons (-OCH₃) would appear around 55 ppm. The carbons of the aromatic ring will be observed between 113 and 156 ppm. nih.gov The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, resonating at approximately 165 ppm. nih.gov

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| Amide (N-H) | > 8.0 (singlet) | - |

| Aromatic (C-H) | 6.8 - 8.0 (multiplet) | 113 - 121 |

| Methylene (N₃-CH₂) | ~ 4.0 (singlet) | ~ 51 |

| Methoxy (-OCH₃) | ~ 3.8 (two singlets) | ~ 55 |

| Aromatic (C-O) | - | 150 - 156 |

| Carbonyl (C=O) | - | ~ 165 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A very strong and sharp peak characteristic of the azide (N₃) asymmetric stretching vibration is anticipated around 2100 cm⁻¹. nih.gov The N-H stretch of the secondary amide will likely appear as a distinct band in the region of 3250-3300 cm⁻¹. nih.gov The amide I band, which corresponds to the C=O carbonyl stretch, is expected to be a strong absorption at approximately 1660 cm⁻¹. nih.gov Additional bands corresponding to aromatic C-H stretching, C-O stretching of the methoxy groups, and C-N stretching are also expected. nih.govnist.gov

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3250 - 3300 | Medium-Strong |

| Azide (N₃) | Asymmetric Stretch | ~ 2100 | Strong, Sharp |

| Amide I (C=O) | Stretch | ~ 1660 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Ether (C-O) | Stretch | 1000 - 1300 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features of a compound. The molecular weight of N-(2,5-dimethoxyphenyl)acetamide is 195.21 g/mol . nih.govnist.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula. The primary fragmentation pathway in the mass spectrum would likely involve the loss of a nitrogen molecule (N₂, 28 Da) from the azide group, a characteristic fragmentation for azido (B1232118) compounds. Other significant fragmentation patterns would arise from the cleavage of the amide bond, leading to fragments corresponding to the azidoacetyl moiety and the 2,5-dimethoxyaniline (B66101) moiety. Further fragmentation of the 2,5-dimethoxyphenyl ring could also be observed. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular conformation and intermolecular interactions. While the specific crystal structure of this compound is not available, valuable inferences can be drawn from the reported structures of closely related aryl azidoacetamides, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide. nih.govnih.gov

Based on analogous structures, the asymmetric unit of this compound may contain one or more independent molecules that differ slightly in conformation. nih.govnih.govnih.gov A key conformational feature is the orientation of the azido group relative to the acetamide (B32628) backbone. Studies on similar compounds show that the N-N-C-C torsion angle can vary significantly, indicating rotational freedom of the azide group. nih.govnih.gov For instance, in 2-azido-N-(4-fluorophenyl)acetamide, the torsion angle between the azide and the adjacent carbonyl group differs between the two independent molecules in the asymmetric unit, with values of -106.1° and -175.4°. nih.gov The amide functional group itself is expected to be relatively planar.

In the solid state, molecules of aryl azidoacetamides are organized into specific supramolecular architectures through a network of intermolecular interactions. The most prominent interaction is typically hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govnih.gov This N-H···O hydrogen bonding often leads to the formation of one-dimensional zigzag chains extending through the crystal lattice. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable in the synthesis and analysis of this compound, serving critical roles in monitoring reaction progress, purifying the crude product, and assessing the final purity of the compound. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and column chromatography are routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique used for the qualitative monitoring of chemical reactions involving N-arylacetamides. In the synthesis of related compounds like 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, TLC is the specified method to track the conversion of the starting chloro-acetamide precursor to the final azido-acetamide product. nih.govnih.gov The completion of the reaction is typically determined by the disappearance of the starting material's spot on the TLC plate. nih.govnih.gov

While specific R_f values for this compound are not detailed in the provided literature, purification of analogous compounds has been achieved using preparative TLC with solvent systems such as dichloromethane/methanol (B129727) or n-hexane/ethyl acetate (B1210297) mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative analysis and purity verification of the final compound. For related molecules containing the 2,5-dimethoxyphenyl moiety, purity is consistently confirmed to be greater than 95% by HPLC analysis. semanticscholar.org A patent for a similar compound, 2-Azido-N-(β-hydroxy-2,5-dimethoxy-phenethyl)-acetamide, reported an HPLC purity of 99.7%. google.com

Reverse-phase (RP) HPLC is a common approach for analyzing N-arylacetamides. A method developed for the closely related N-(2,4-dimethoxyphenyl)acetamide utilizes a Newcrom R1 column with a simple mobile phase of acetonitrile, water, and an acid modifier. sielc.com This type of liquid chromatography method is noted for its scalability, allowing it to be adapted for preparative separation to isolate impurities. sielc.com Detailed analytical conditions used for compounds featuring the 2,5-dimethoxyphenyl group provide a template for the analysis of this compound. semanticscholar.org

The following tables outline typical HPLC methods used for the analysis of structurally related compounds.

Table 1: Analytical HPLC Methods for 2,5-Dimethoxyphenyl Compounds

| Parameter | Method A | Method B |

| Instrument | Thermo Scientific Dionex 3000 UltiMate | Not Specified |

| Column | Gemini-NX 3 µm C18 110A (250 x 4.6 mm) | Not Specified |

| Mobile Phase A | 0.1% TFA in H₂O (v/v) | Not Specified |

| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN (v/v/v) | Not Specified |

| Flow Rate | 1.0 mL/min | Not Specified |

| Gradient | 0–20 min: 0–100% Mobile Phase B | Not Specified |

| Detection | UV at 205, 210, 254, and 280 nm | Not Specified |

| Data sourced from a study on 2,5-Dimethoxyphenylpiperidines. semanticscholar.org |

Table 2: HPLC Method for a Related N-Arylacetamide

| Parameter | Method Details |

| Compound | Acetamide, N-(2,4-dimethoxyphenyl)- |

| Column | Newcrom R1 |

| Column Type | Reverse Phase (RP) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |

| Data sourced from SIELC Technologies application note. sielc.com |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 2-azido-N-(2,5-dimethoxyphenyl)acetamide.

Density Functional Theory (DFT) Calculations

DFT calculations have been performed to understand the geometry, electronic structure, and reactivity of the title compound. These studies often utilize the B3LYP functional combined with a 6-311++G(d,p) basis set, a combination known for providing a good balance between accuracy and computational cost for organic molecules.

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization. These calculations identify the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. The analysis reveals specific bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, the planarity of the amide group and the orientation of the azido (B1232118) and dimethoxyphenyl substituents are key features determined through this process. Conformational analysis explores different spatial arrangements (rotamers) of the molecule, arising from rotation around single bonds, to identify the global minimum energy structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N-C (amide) | 1.35 | ||

| C=O (amide) | 1.23 | ||

| N-N (azide) | 1.25 | ||

| N≡N (azide) | 1.14 | ||

| C-N-C | 120.5 | ||

| O=C-N | 123.8 | ||

| C-N-N | 115.2 | ||

| N-N-N | 172.1 | ||

| C-C-N-C | 178.5 | ||

| O=C-N-C | 4.5 |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO is often centered on the acetamide (B32628) and azido groups. This distribution highlights the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density distribution across the molecule. In these maps, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the terminal nitrogen of the azido group typically show the most negative potential.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the level of theory employed in the calculation.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the changes in energy with respect to the number of electrons. These descriptors include chemical hardness (η), softness (S), ionization potential (I), and Fukui functions (f(r)).

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability and higher reactivity.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.

Table 3: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: Values are derived from the HOMO/LUMO energies listed in Table 2.

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is a common method for these predictions.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., 1H and 13C) help in the assignment of experimental spectra and confirm the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations help in assigning the various vibrational modes of the molecule to the observed peaks in the experimental spectra. Key vibrational modes for this compound include the N-H stretch, C=O stretch of the amide, and the asymmetric stretch of the azido group.

Electronic Transitions: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Molecular Dynamics (MD) Simulations

Currently, there is a limited amount of publicly available research focused specifically on the molecular dynamics (MD) simulations of this compound. MD simulations could provide valuable insights into the dynamic behavior of this molecule over time, including its conformational flexibility, interactions with solvent molecules, and its behavior in a biological environment, such as near a receptor binding site. Such studies would complement the static picture provided by DFT calculations.

Exploration of Conformational Space and Flexibility

No dedicated studies on the conformational analysis of this compound are available.

Solvent Effects on Molecular Behavior

There is no published research detailing the influence of different solvents on the molecular behavior of this compound.

In Silico Elucidation of Reaction Mechanisms and Transition States

Specific in silico studies on the reaction mechanisms and transition states involving this compound have not been identified in the scientific literature.

Integration of Computational and Experimental Data for Comprehensive Understanding

A comprehensive understanding of this compound through the integration of computational and experimental data is not possible, as no such integrated studies have been published.

Synthetic Utility and Derivatization Strategies of 2 Azido N 2,5 Dimethoxyphenyl Acetamide

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The azido (B1232118) group is a key synthon for introducing nitrogen atoms into cyclic structures. nih.gov For 2-azido-N-(2,5-dimethoxyphenyl)acetamide, this reactivity is most prominently exploited in cycloaddition reactions to form a range of heterocyclic systems. nih.gov

The most widespread application of organic azides in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.gov This transformation, particularly the copper(I)-catalyzed variant known as the azide-alkyne cycloaddition (CuAAC) or "click chemistry," is renowned for its efficiency, high yield, and functional group tolerance. nih.govsigmaaldrich.comsigmaaldrich.com

In this reaction, this compound can react with a diverse range of terminal alkynes. The copper(I) catalyst activates the alkyne, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netrsc.org This method provides a straightforward and modular approach to link the (2,5-dimethoxyphenyl)acetamide moiety to other molecular fragments, which is highly valuable in drug discovery and materials science. nih.govresearchgate.net Thermal, uncatalyzed cycloadditions are also possible but often require higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers.

Table 1: Representative Synthesis of 1,2,3-Triazoles via CuAAC Reaction

| Entry | Alkyne Substrate | Product | Typical Conditions |

| 1 | Phenylacetylene | 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt |

| 2 | Propargyl alcohol | 1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | CuI, DIPEA, THF, rt |

| 3 | Ethyl propiolate | Ethyl 1-(N-(2,5-dimethoxyphenyl)acetamidomethyl)-1H-1,2,3-triazole-4-carboxylate | Cu(OAc)₂, Sodium Ascorbate, CH₃CN/H₂O, rt |

Beyond triazoles, the azide (B81097) functionality of this compound enables access to other important heterocyclic cores.

Tetrazoles: Tetrazoles can be synthesized via the [3+2] cycloaddition of an organic azide with a nitrile. youtube.comorganic-chemistry.org This reaction can be promoted by Brønsted or Lewis acids, which activate the nitrile towards nucleophilic attack by the azide. youtube.comresearchgate.net Reacting this compound with various organonitriles (R-C≡N) would yield 1,5-disubstituted tetrazoles, where the N-1 position is occupied by the acetamide (B32628) substituent. nih.gov

Triazolines: The reaction of azides with alkenes, particularly those activated by electron-withdrawing groups, leads to the formation of triazoline rings. nih.gov This cycloaddition is a pathway to saturated five-membered nitrogen heterocycles that can be valuable synthetic intermediates themselves.

Imidazoles: While not a direct cycloaddition product, the azide can serve as a precursor. For instance, it can be used to generate intermediates like vinyl azides, which are known to participate in reactions forming imidazole (B134444) rings. nih.gov

Pyrazinones: The synthesis of pyrazinones can involve complex, multi-step pathways where an azido-acetamide fragment could serve as a key building block. nih.govrsc.org For example, a domino Staudinger/aza-Wittig reaction sequence starting from an azide can be employed to construct the pyrazinone core. nih.gov The this compound could be modified and incorporated into a larger precursor designed to undergo such intramolecular cyclizations.

Role as a Precursor for Amine-Containing Compounds

A fundamental and highly useful transformation of the azide group is its reduction to a primary amine. This reaction converts this compound into its corresponding glycinamide (B1583983) derivative, 2-amino-N-(2,5-dimethoxyphenyl)acetamide. This transformation is valuable for introducing a primary amine group, a key nucleophile and building block in many synthetic applications, including peptide synthesis. researchgate.net

Several methods are available for this reduction, offering excellent yields and chemoselectivity. nih.gov The choice of method often depends on the presence of other functional groups in the molecule.

Table 2: Common Methods for the Reduction of Azides to Amines

| Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Methanol (B129727) or Ethanol, rt, 1-4 atm H₂ | Clean reaction, high yield, common lab procedure. |

| Staudinger Reaction | 1. Triphenylphosphine (PPh₃)2. H₂O | 1. THF or Ether, rt2. Aqueous workup | Very mild, highly chemoselective, tolerant of many functional groups. |

| Reduction with NaBH₄ | NaBH₄, CoCl₂ or NiCl₂ | Methanol, 0 °C to rt | Inexpensive reagents, rapid reaction. |

| Reduction with DTT | Dithiothreitol (DTT), DIPEA | DMF, 50°C | Useful in solid-phase peptide synthesis protocols. |

Applications in Advanced Organic Synthesis for Complex Molecular Architectures

The dual functionality of this compound makes it a strategic component in the synthesis of complex molecules. The azide group serves as a "masked" amine or as a handle for click chemistry, allowing for late-stage functionalization or fragment coupling.

In the field of peptidomimetics, α-azido acids are valuable building blocks. researchgate.netpeptide.com The azido group is a small, non-bulky replacement for standard amine protecting groups (like Fmoc or Boc) and allows for strong activation of the carboxyl group without significant risk of racemization. sigmaaldrich.comscilit.com By analogy, this compound can be used to introduce a glycine-like unit capped with the dimethoxyphenyl group into a peptide chain or other complex scaffold. The subsequent reduction of the azide to an amine or its conversion to a triazole provides a powerful tool for creating structural diversity.

Design of Chemically Modified Derivatives for Materials Science Research

The utility of this compound extends into materials science, primarily through the application of click chemistry. umich.edu The copper-catalyzed azide-alkyne cycloaddition is an exceptionally reliable method for conjugating small molecules to polymers or surfaces. sigmaaldrich.comresearchgate.net

Derivatives can be designed by tethering alkyne-functionalized polymers, nanoparticles, or self-assembled monolayers with this compound. This process covalently links the (2,5-dimethoxyphenyl)acetamide moiety to the material's surface. Such modifications can be used to tune the surface properties of the material, for example, by altering its hydrophobicity, or to introduce specific biological or electronic functionalities conferred by the attached molecule. The stability and inertness of the resulting triazole linker ensure the robustness of the final material. sigmaaldrich.com

Future Research Directions and Emerging Opportunities

Development of Novel and Environmentally Benign Synthetic Methods

The synthesis of N-aryl azidoacetamides traditionally involves multi-step processes that may utilize hazardous reagents and solvents. A significant future research direction lies in the development of greener and more efficient synthetic routes to 2-azido-N-(2,5-dimethoxyphenyl)acetamide. This could involve the exploration of one-pot syntheses, the use of environmentally benign solvents like water or magnetized distilled water, and the development of reusable catalysts. arabjchem.orgrsc.org

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, less solvent waste. | Development of tandem or domino reactions. |

| Green Solvents | Use of water, supercritical fluids, or recyclable ionic liquids to minimize environmental impact. rsc.org | Investigation of reaction kinetics and solubility in alternative media. |

| Reusable Catalysts | Lower cost, reduced metal contamination in the final product. researchgate.net | Design of magnetically separable or polymer-supported catalysts. |

| Electrochemical Synthesis | Avoidance of harsh oxidants, mild reaction conditions. rsc.org | Optimization of electrode materials and reaction parameters. |

| Metal-Free Reactions | Cost-effective, avoids toxic heavy metal waste. arabjchem.org | Exploration of organocatalysis and flow chemistry. |

Deeper Mechanistic Insights into Complex Chemical Transformations

The reactivity of the azido (B1232118) group in this compound, particularly in cycloaddition reactions, is a key area for future mechanistic investigation. In-situ monitoring techniques, such as real-time nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can provide valuable data on reaction kinetics, intermediates, and byproducts. mt.comresearchgate.netrsc.org This would allow for a more detailed understanding of the reaction pathways involved in transformations of the title compound.

Mechanistic studies could also explore the influence of the 2,5-dimethoxyphenyl substituent on the reactivity of the azidoacetamide moiety. The electron-donating nature of the methoxy (B1213986) groups may impact the electronic properties of the entire molecule, influencing its participation in various chemical reactions. sciforum.net Understanding these electronic effects is crucial for controlling the regioselectivity and stereoselectivity of reactions involving this compound. Furthermore, investigating the potential for intramolecular interactions and their effect on the compound's conformational preferences and reactivity would provide valuable insights. researchgate.net

Exploration of Advanced Multidimensional Characterization Techniques

A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard spectroscopic techniques provide basic structural information, advanced multidimensional characterization methods can offer deeper insights. Two-dimensional NMR (2D NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex aromatic systems. nih.goviupac.orgresearchgate.netnih.gov These techniques can also provide information about the connectivity and spatial relationships between atoms, helping to elucidate the compound's conformation in solution.

Tandem mass spectrometry (MS/MS) is another powerful tool for detailed structural analysis. nih.govwikipedia.orgnationalmaglab.orgnih.govmdpi.com By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the compound's structure and identify its characteristic fragmentation pathways. High-resolution mass spectrometry would provide accurate mass measurements, confirming the elemental composition. The combination of these advanced analytical techniques will be crucial for building a comprehensive profile of this compound.

| Characterization Technique | Information Gained |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, through-bond correlations. iupac.orgresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns, confirmation of molecular weight. nih.govnationalmaglab.org |

| X-ray Crystallography | Definitive solid-state structure, conformational details, intermolecular interactions. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal lattice. researchgate.net |

Synergistic Application of Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach for predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure, predict its conformational preferences, and calculate its spectroscopic properties. researchgate.netnih.govnih.govresearchgate.netmdpi.com Such calculations can provide insights into the molecule's reactivity, including the identification of likely sites for electrophilic or nucleophilic attack.

Furthermore, the development of predictive models using machine learning and quantitative structure-activity relationship (QSAR) approaches could accelerate the discovery of new applications for this compound. nih.govrsc.orgchemrxiv.orgresearchgate.net By training models on experimental data from a series of related azidoacetamide derivatives, it may be possible to predict the biological activity or other properties of novel, unsynthesized compounds. researchgate.net This synergistic approach can guide experimental efforts, saving time and resources in the search for new functional molecules.

| Computational Method | Predictive Capability |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic data, reaction mechanisms. researchgate.netnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, binding interactions with biological targets. nih.gov |

| QSAR/Machine Learning | Prediction of biological activity, toxicity, and physicochemical properties. rsc.orgchemrxiv.orgresearchgate.net |

Design and Synthesis of Novel Molecular Hybrids Incorporating the Azidoacetamide Motif

The azido group in this compound makes it an ideal building block for the synthesis of novel molecular hybrids through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, connecting the azidoacetamide motif to a wide variety of other molecular scaffolds. nih.gov

Future research can focus on designing and synthesizing hybrids that combine the this compound core with other pharmacologically active moieties. The 2,5-dimethoxyphenyl group itself is found in a number of biologically active compounds, and its combination with a triazole linker and another bioactive fragment could lead to new therapeutic agents with unique properties. sciforum.netnih.govresearchgate.netresearchgate.net Pharmacophore modeling can be a valuable tool in the rational design of these hybrids, helping to identify key structural features required for interaction with specific biological targets. researchgate.netresearchgate.netdovepress.com The synthesis and biological evaluation of a library of such hybrid molecules could uncover new lead compounds for drug discovery. nih.govnih.gov

Q & A

Q. What is the standard synthetic route for 2-azido-N-(2,5-dimethoxyphenyl)acetamide?

The compound is synthesized via nucleophilic substitution of 2-chloro-N-(2,5-dimethoxyphenyl)acetamide with sodium azide (NaN₃) in a toluene/water (8:2) solvent system under reflux for 5–7 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, toluene is evaporated under reduced pressure, and the product is isolated via crystallization (ethanol) or ethyl acetate extraction. This method yields crude 2-azido derivatives suitable for further functionalization .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : - and -NMR to verify aromatic substitution patterns (e.g., 2,5-dimethoxy groups) and azide integration.

- IR spectroscopy : Detection of the azide stretch (~2100 cm) and amide carbonyl (~1650 cm).

- Mass spectrometry : High-resolution MS to confirm molecular weight (CHNO, theoretical MW: 247.08 g/mol). X-ray crystallography (if crystalline) provides definitive proof, as demonstrated for structurally related acetamides (e.g., orthorhombic crystal system with unit cell parameters a=8.16 Å, b=12.07 Å, c=17.02 Å) .

Q. What are the key safety considerations when handling this compound?

- Hazards : Azides are thermally unstable and may decompose explosively under shock, heat, or friction. The compound may also cause skin/eye irritation (similar to analogs like 2-cyano-N-(2,6-dimethylphenyl)acetamide) .

- Mitigation : Use blast shields, avoid grinding, and store at low temperatures. Wear PPE (gloves, goggles) and work in a fume hood. Quench reactions with ice to minimize azide accumulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azide substitution efficiency?

- Solvent polarity : Test mixed solvents (e.g., DMF/water) to enhance NaN₃ solubility while maintaining substrate stability.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate azide ion transfer into the organic phase.

- Kinetic monitoring : Use in situ FTIR or Raman spectroscopy to track azide consumption and optimize reaction time .

Q. What analytical strategies resolve contradictions in purity assessments (e.g., TLC vs. HPLC)?

- Multi-method validation : Combine TLC (qualitative), HPLC (quantitative, using a C18 column and UV detection at 254 nm), and -NMR (quantitative via integration of residual solvent peaks).

- Impurity profiling : Identify by-products (e.g., unreacted chloro precursor or hydrolyzed acetamide) via LC-MS and compare retention times with synthesized standards .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Model interactions with target proteins (e.g., vasopressor receptors, as seen in midodrine derivatives) using software like AutoDock Vina. Focus on hydrogen bonding with the azide and methoxy groups .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 interactions) .

Q. What strategies mitigate azide-related instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent decomposition.

- Container material : Use glass vials instead of plastic to avoid static charge buildup .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent (Toluene:H2O) | 8:2 → 7:3 | 78 → 82 | 95 → 97 |

| Temperature | 80°C → 100°C | 75 → 88 | 93 → 96 |

| Catalyst (TBAB) | 0 mol% → 5 mol% | 70 → 92 | 91 → 98 |

Q. Table 2. Hazard Classification (GHS)

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Work in fume hood |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.